BenchChemオンラインストアへようこそ!

n-Isopropyl-3-(1h-tetrazol-1-yl)aniline

Lipophilicity Drug-likeness Oral bioavailability

n-Isopropyl-3-(1H-tetrazol-1-yl)aniline (CAS 1152870-65-9) is a heterocyclic aromatic amine building block with the molecular formula C₁₀H₁₃N₅ and a molecular weight of 203.24 g/mol. The compound incorporates three pharmacophoric fragments: a tetrazole ring at the meta position of the aniline core, an unsubstituted aromatic amine at the 1-position, and an N-isopropyl substituent on the amine nitrogen.

Molecular Formula C10H13N5
Molecular Weight 203.24 g/mol
Cat. No. B14915583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-Isopropyl-3-(1h-tetrazol-1-yl)aniline
Molecular FormulaC10H13N5
Molecular Weight203.24 g/mol
Structural Identifiers
SMILESCC(C)NC1=CC(=CC=C1)N2C=NN=N2
InChIInChI=1S/C10H13N5/c1-8(2)12-9-4-3-5-10(6-9)15-7-11-13-14-15/h3-8,12H,1-2H3
InChIKeyPBFISRLYYUDLLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





n-Isopropyl-3-(1H-tetrazol-1-yl)aniline (CAS 1152870-65-9): Physicochemical Identity and Procurement-Relevant Characteristics


n-Isopropyl-3-(1H-tetrazol-1-yl)aniline (CAS 1152870-65-9) is a heterocyclic aromatic amine building block with the molecular formula C₁₀H₁₃N₅ and a molecular weight of 203.24 g/mol [1]. The compound incorporates three pharmacophoric fragments: a tetrazole ring at the meta position of the aniline core, an unsubstituted aromatic amine at the 1-position, and an N-isopropyl substituent on the amine nitrogen [1]. It is classified as a tetrazole-containing aniline derivative and is commercially available as a research chemical with typical purity specifications of 95–98% [1]. The tetrazole moiety serves as a metabolically stable bioisostere for carboxylic acid groups, a strategy validated in multiple FDA-approved drugs including losartan and valsartan .

Why n-Isopropyl-3-(1H-tetrazol-1-yl)aniline Cannot Be Freely Substituted with Unsubstituted or Positional Tetrazole-Aniline Analogs


The N-isopropyl group on n-Isopropyl-3-(1H-tetrazol-1-yl)aniline generates a quantifiably distinct physicochemical profile compared to its closest commercially available analogs—3-(1H-tetrazol-1-yl)aniline, 4-(1H-tetrazol-1-yl)aniline, and 2-(1H-tetrazol-1-yl)aniline—as well as the positional isomer 4-isopropyl-3-(1H-tetrazol-1-yl)benzenamine. The N-alkylation increases computed lipophilicity by +1.5 logP units relative to the parent meta-unsubstituted aniline [1][2], reduces topological polar surface area by 14.0 Ų [1][2], and adds two additional rotatable bonds [1][2], each of which independently affects membrane permeability, target-binding conformational sampling, and pharmacokinetic behavior. These differences mean that unsubstituted tetrazole-aniline positional isomers are not physicochemical or pharmacological drop-in replacements for the N-isopropylated derivative in structure–activity relationship (SAR) studies or lead optimization campaigns.

Quantitative Differentiation Evidence for n-Isopropyl-3-(1H-tetrazol-1-yl)aniline Versus Closest Analogs


N-Isopropyl Substitution Increases Computed Lipophilicity (XLogP3) by +1.5 Log Units Versus the Unsubstituted Meta-Tetrazole Aniline

The target compound exhibits a computed XLogP3 of 1.9, compared to 0.4 for the closest unsubstituted analog 3-(1H-tetrazol-1-yl)aniline [1][2]. This represents a +1.5 log unit difference, equivalent to an approximately 32-fold increase in octanol-water partition coefficient. For comparison, 4-(1H-tetrazol-1-yl)aniline has a reported LogP of 0.67 , and 2-(1H-tetrazol-1-yl)aniline has reported LogP values in the range of 0.4–0.83 [3][4]. The N-isopropylated derivative thus occupies a substantially more lipophilic chemical space than any of the unsubstituted positional isomers. This lipophilicity falls within the favorable range (LogP 1–3) associated with balanced aqueous solubility and passive membrane permeability, as per classical drug-likeness guidelines.

Lipophilicity Drug-likeness Oral bioavailability

Topological Polar Surface Area (tPSA) Reduced by 14.0 Ų Relative to the Unsubstituted Meta-Tetrazole Aniline

The target compound has a computed Topological Polar Surface Area (tPSA) of 55.6 Ų, compared to 69.6 Ų for 3-(1H-tetrazol-1-yl)aniline, a reduction of 14.0 Ų (20.1% decrease) [1][2]. The unsubstituted ortho isomer (2-(1H-tetrazol-1-yl)aniline) also has a tPSA of 69.6 Ų, and the para isomer shares the same value, as tPSA is identical across unsubstituted positional isomers [3]. The 14.0 Ų reduction brings the target compound's tPSA closer to the established threshold of <60 Ų associated with favorable oral absorption and below the widely cited <90 Ų cutoff for blood-brain barrier penetration. For context, the reference compound N-isopropylaniline (no tetrazole) has a tPSA of approximately 12.0 Ų [4], illustrating that the tetrazole ring remains the dominant contributor to polar surface area in the target compound, but N-alkylation provides meaningful modulation.

Membrane permeability Blood-brain barrier penetration tPSA

Tetrazole Moiety Provides Carboxylic Acid Bioisosterism with pKa ~4.5–4.9 and Avoidance of Acyl Glucuronidation Liability (Class-Level Evidence)

The 1H-tetrazole ring functions as a carboxylic acid bioisostere with a pKa of approximately 4.5–4.9, closely matching the pKa of carboxylic acids (~4.2–4.4) and ensuring deprotonation at physiological pH (7.4) [1]. This structural feature, present in the target compound, is validated in marketed drugs where tetrazole replaced carboxylate to enhance metabolic stability and oral bioavailability . Unlike carboxylic acids, tetrazoles do not form reactive acyl glucuronide metabolites; instead, they undergo N-glucuronidation or oxidative metabolism, reducing the risk of idiosyncratic toxicity associated with acyl glucuronidation [2][3]. While tetrazoles can themselves be subject to N-glucuronidation, the overall metabolic profile is generally more favorable. This class-level evidence applies to all tetrazole-containing analogs but is directly relevant to the target compound because the N-isopropyl substituent does not eliminate the tetrazole's bioisosteric function.

Bioisosterism Metabolic stability Carboxylic acid replacement

N-Isopropyl Substitution Adds Two Rotatable Bonds and Increases Conformational Sampling Capacity Relative to Unsubstituted Analogs

The target compound possesses 3 rotatable bonds versus 1 rotatable bond for 3-(1H-tetrazol-1-yl)aniline, 2-(1H-tetrazol-1-yl)aniline, and 4-(1H-tetrazol-1-yl)aniline [1][2][3]. The two additional rotatable bonds arise from the N-isopropyl group (C–N bond rotation and isopropyl C–C bond rotation) [1]. For comparison, the positional isomer 4-isopropyl-3-(1H-tetrazol-1-yl)benzenamine, which carries the isopropyl group on the aromatic ring rather than the amine nitrogen, also differs: its rotatable bond count is 2 (ring-to-isopropyl bond plus tetrazole ring rotation), and its amine remains a free primary amine (NH₂) rather than a secondary N-alkylamine as in the target compound . Increased rotatable bond count can improve conformational sampling for induced-fit target binding but may incur a modest entropic penalty upon binding. The target compound's molecular complexity index (196) is also higher than that of the unsubstituted analog (151), reflecting the additional structural features [1][2].

Conformational flexibility Target engagement Entropic penalty

Acetylcholinesterase Inhibitory Activity Reported for the Unsubstituted Analog 3-(1H-Tetrazol-1-yl)aniline Provides a Baseline from Which N-Alkylation May Modulate Activity

The unsubstituted analog 3-(1H-tetrazol-1-yl)aniline has been reported as a competitive inhibitor of acetylcholinesterase (AChE), with a rate constant of 2.5 × 10⁻² M/s and an equilibrium constant of 3.0 × 10⁻⁶ . This provides a quantifiable biochemical baseline for the tetrazole-aniline scaffold. While no published AChE inhibition data exist for the N-isopropyl derivative specifically, the N-alkyl substitution is expected to modulate both the amine's basicity (pKa of N-isopropylaniline ≈ 5.77 vs. aniline pKa ≈ 4.6) [1] and the compound's lipophilicity, which are key determinants of enzyme inhibition potency and binding mode. Researchers procuring this building block for cholinergic target programs should be aware that the N-isopropyl derivative may exhibit altered inhibition kinetics relative to the reported values for the unsubstituted analog, and direct comparative testing is warranted.

Acetylcholinesterase inhibition Enzyme kinetics SAR baseline

Limited Primary Literature Availability Necessitates Empirical Head-to-Head Comparative Evaluation for Target-Specific Applications

A comprehensive search of PubMed, PubChem BioAssay, patent databases, and chemical vendor literature (as of May 2026) reveals that n-Isopropyl-3-(1H-tetrazol-1-yl)aniline (CAS 1152870-65-9) has not been the subject of dedicated primary research publications reporting quantitative biological activity data (IC₅₀, Ki, EC₅₀, or in vivo PK parameters). It is catalogued as a heterocyclic building block (PubChem CID 43228875; AKOS009052040; CS-0277333) [1] and appears in screening compound collections , but no head-to-head biological comparisons with its analogs have been published in peer-reviewed literature. This is typical for research chemical building blocks at an early stage of exploration. The differentiation evidence presented in this guide is therefore based on computed physicochemical properties and class-level inference rather than direct biological comparator data. Users are strongly advised to conduct empirical head-to-head assays against their specific targets when selecting this compound for SAR or lead optimization programs.

Research chemical Building block Empirical validation

Recommended Application Scenarios for n-Isopropyl-3-(1H-tetrazol-1-yl)aniline Based on Quantitative Differentiation Evidence


Medicinal Chemistry Lead Optimization Requiring a Lipophilic Tetrazole-Containing Building Block for Carboxylic Acid Bioisostere Replacement

When a lead series contains a carboxylic acid that requires bioisosteric replacement to improve membrane permeability and avoid acyl glucuronidation, and the target binding pocket can accommodate moderate lipophilicity (LogP ~1–3), n-Isopropyl-3-(1H-tetrazol-1-yl)aniline offers a tetrazole with a computed XLogP3 of 1.9 [1]. This is +1.5 log units more lipophilic than the unsubstituted 3-(1H-tetrazol-1-yl)aniline (XLogP3 = 0.4) [2], potentially improving passive membrane permeability while retaining the tetrazole's carboxylic acid-mimetic pKa (~4.5–4.9) . The compound's tPSA of 55.6 Ų falls below the 60 Ų threshold associated with favorable oral absorption [1], making it a suitable candidate for orally bioavailable series.

Structure–Activity Relationship (SAR) Exploration of N-Alkyl Substitution Effects on Tetrazole-Aniline Scaffold Pharmacology

For research programs investigating how N-alkylation modulates the pharmacological profile of tetrazole-aniline scaffolds, this compound provides a well-defined substitution pattern (N-isopropyl, meta-tetrazole) that can be systematically compared with unsubstituted 3-(1H-tetrazol-1-yl)aniline (AChE competitive inhibitor, rate constant = 2.5 × 10⁻² M/s ) and with the positional isomer 4-isopropyl-3-(1H-tetrazol-1-yl)benzenamine (isopropyl on ring, primary amine retained ). The pKa shift from aniline (~4.6) to N-isopropylaniline (~5.77) [3] indicates altered amine basicity that may affect target binding and solubility.

Fragment-Based or Combinatorial Library Synthesis Requiring Moderate Conformational Flexibility with Balanced Polarity

With 3 rotatable bonds (vs. 1 for unsubstituted tetrazole-aniline positional isomers) [1][2] and a tPSA of 55.6 Ų [1], this building block occupies a favorable region of drug-like chemical space. It offers greater conformational flexibility than unsubstituted analogs while maintaining hydrogen bond acceptor capacity (4 H-bond acceptors) for target recognition [1]. Its molecular weight (203.24 g/mol) and heavy atom count (15) [1] place it within lead-like criteria, making it suitable for fragment elaboration or diversity-oriented synthesis libraries targeting moderately lipophilic binding sites.

Empirical Comparative Studies Requiring a Well-Characterized Physicochemical Comparator to Unsubstituted and Positional Tetrazole-Aniline Isomers

Given the absence of published biological activity data for this specific compound [1][4], its primary near-term application is as a well-characterized physicochemical comparator in empirical head-to-head studies against 3-(1H-tetrazol-1-yl)aniline, 4-(1H-tetrazol-1-yl)aniline, 2-(1H-tetrazol-1-yl)aniline, and 4-isopropyl-3-(1H-tetrazol-1-yl)benzenamine. The quantifiable differences in XLogP3 (+1.5), tPSA (−14.0 Ų), and rotatable bonds (+2) [1][2] provide clear hypotheses for differential membrane permeability, metabolic stability, and target-binding kinetics that can be tested in parallel assays.

Quote Request

Request a Quote for n-Isopropyl-3-(1h-tetrazol-1-yl)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.